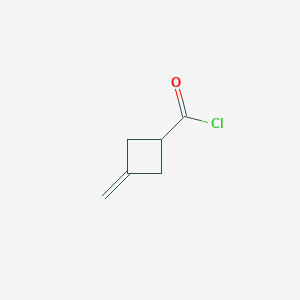

3-Methylenecyclobutanecarbonyl chloride

描述

3-Methylenecyclobutanecarbonyl chloride is a cyclic acyl chloride characterized by a cyclobutane ring substituted with a methylene group (–CH₂–) and a reactive carbonyl chloride (–COCl) moiety. This article compares these compounds to infer the behavior of this compound.

属性

IUPAC Name |

3-methylidenecyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQFBXFATWSKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550327 | |

| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-78-8 | |

| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutanecarbonyl chloride typically involves the chlorination of 3-methylenecyclobutanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

3-Methylenecyclobutanecarboxylic acid+SOCl2→3-Methylenecyclobutanecarbonyl chloride+SO2+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the product. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 3-Methylenecyclobutanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylenecyclobutanecarboxylic acid.

Reduction: It can be reduced to 3-methylenecyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Amides, esters, and thioesters.

Hydrolysis: 3-Methylenecyclobutanecarboxylic acid.

Reduction: 3-Methylenecyclobutanemethanol.

科学研究应用

Pharmaceutical Industry

3-Methylenecyclobutanecarbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows it to be transformed into bioactive molecules, including potential drug candidates.

- Case Study : Research has indicated that derivatives of this compound can exhibit anti-cancer properties, as evidenced by studies focusing on similar cyclobutane derivatives that have shown promise in targeting specific cancer cell lines .

Agrochemicals

The compound is also utilized in the development of agrochemicals. Its reactive nature allows for the modification of existing pesticides or herbicides to enhance their efficacy or reduce environmental impact.

- Data Table : Below is a summary of potential agrochemical applications derived from this compound:

| Application Type | Compound Derived | Efficacy | Notes |

|---|---|---|---|

| Herbicide | Modified Cyclobutane Derivative | High | Effective against broadleaf weeds |

| Insecticide | Chlorinated Cyclobutane | Moderate | Targeted action with reduced toxicity |

Material Science

In material science, this compound can be used to create polymers with specific properties. The incorporation of cyclobutane rings into polymer backbones can enhance thermal stability and mechanical strength.

作用机制

The mechanism of action of 3-Methylenecyclobutanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an acylating agent in organic synthesis.

相似化合物的比较

Structural Differences :

Physical Properties :

- Molecular Weight: 140.57 g/mol (3-Chlorobenzaldehyde) .

- Boiling Point: ~213–215°C (estimated for 3-Chlorobenzaldehyde).

*Hypothetical data based on structural analogy.

3-Cyclopropyl-3-methylbutanoyl Chloride

Structural Differences :

Reactivity and Stability :

- The cyclopropane ring in 3-Cyclopropyl-3-methylbutanoyl chloride introduces significant ring strain, increasing reactivity in ring-opening reactions .

Physical Properties :

- Molecular Weight: 160.64 g/mol (3-Cyclopropyl-3-methylbutanoyl chloride) .

- Boiling Point: ~180–190°C (estimated).

Environmental Impact

- Chloride release from acyl chlorides (e.g., via hydrolysis) can contribute to elevated chloride concentrations in water systems, as shown in regression models linking chloride levels to industrial discharges .

- Proper disposal methods, such as neutralization with bases, are critical to mitigate environmental risks.

生物活性

3-Methylenecyclobutanecarbonyl chloride is a compound that has garnered interest in the field of synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound contains a cyclobutane ring with a methylene group and a carbonyl chloride functional group. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Anticancer Properties

Research indicates that cyclobutane derivatives, including this compound, may exhibit significant anticancer properties. A study highlighted the potential of cyclobutane derivatives in targeting Janus kinases (JAKs), which are implicated in various cancers and inflammatory diseases. The inhibition of JAK signaling pathways has been associated with reduced tumor cell survival, suggesting that compounds like this compound could be developed as therapeutic agents against cancer .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis. The ability to modify the compound's structure could enhance its selectivity and potency against cancer cells.

Case Studies

- Synthesis and Characterization : A study focused on synthesizing cyclobutane derivatives, including this compound, using various synthetic methodologies. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity .

- In Vitro Testing : In vitro assays demonstrated that certain cyclobutane derivatives exhibit cytotoxic effects against various cancer cell lines. These studies are crucial for understanding the therapeutic potential of this compound in oncology .

Data Table: Summary of Biological Activities

常见问题

Q. What strategies should researchers employ to conduct a comprehensive literature review on 3-Methylenecyclobutanecarbonyl chloride?

A systematic literature review should prioritize peer-reviewed studies indexed in authoritative databases (e.g., PubMed, CAS Common Chemistry) while excluding non-peer-reviewed or non-English sources. Use Boolean search terms combining the compound’s IUPAC name, synonyms (e.g., methylenecyclobutane carbonyl chloride), and associated reaction keywords (e.g., synthesis, kinetics). Filter results by relevance to physicochemical properties, synthetic pathways, or reactivity studies. Cross-reference findings with regulatory databases like EPA DSSTox for hazard data validation .

Q. What are the recommended synthetic protocols for this compound, and how can purity be ensured?

Synthesis typically involves cyclobutane derivatives as precursors. For example, acylation of 3-methylenecyclobutanol with thionyl chloride (SOCl₂) under anhydrous conditions in solvents like dichloromethane. Critical parameters include temperature control (0–5°C to prevent side reactions) and inert gas purging to avoid hydrolysis. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Confirm purity using HPLC or GC-MS, referencing retention times against standards .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ 4.5–5.5 ppm for methylene groups) and carbonyl carbons (δ 170–180 ppm).

- IR Spectroscopy : Confirm C=O stretching (~1800 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (m/z ~132 for [M]⁺) and fragmentation patterns. Cross-validate results with computational predictions (e.g., PubChem’s spectral data) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the thermal stability of this compound?

Discrepancies in decomposition temperatures (e.g., 80°C vs. 110°C) may arise from impurities or experimental conditions. Design controlled stability studies using differential scanning calorimetry (DSC) under inert atmospheres. Compare kinetic parameters (e.g., activation energy via Arrhenius plots) across studies. Validate findings with in situ FTIR to monitor degradation products like CO₂ and HCl .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The compound’s strained cyclobutane ring increases electrophilicity at the carbonyl carbon. Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism: initial nucleophilic attack followed by ring strain relief. Computational modeling (DFT) predicts transition-state geometries and charge distribution, corroborated by Hammett plots using substituted nucleophiles. Contrast with less-strained analogs (e.g., cyclohexane derivatives) to quantify strain effects .

Q. How should researchers design experiments to assess the compound’s compatibility with bioorthogonal chemistry applications?

Test reactivity with azides or tetrazines in aqueous buffers (pH 7.4, 37°C) using LC-MS to track product formation. Assess hydrolytic stability via half-life measurements in PBS. For in vitro studies, employ fluorescence quenching assays to monitor labeling efficiency in cellular models. Compare kinetic data with theoretical predictions from transition-state modeling .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters | Validation Criteria |

|---|---|---|---|

| Synthesis Optimization | Reaction calorimetry, GC-MS | Temperature, solvent polarity | Yield ≥85%, purity ≥95% |

| Stability Studies | DSC, accelerated aging tests | Humidity, O₂ exposure | Degradation <5% over 30 days |

| Mechanistic Analysis | DFT calculations, kinetic isotope effects | Solvent dielectric constant, steric effects | R² >0.95 for computational-experimental fit |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。